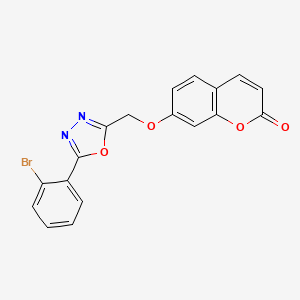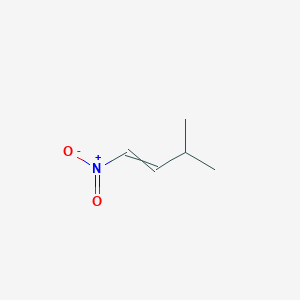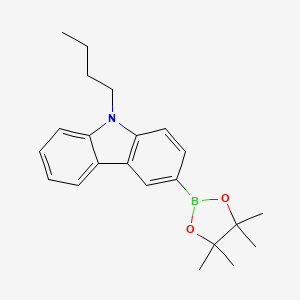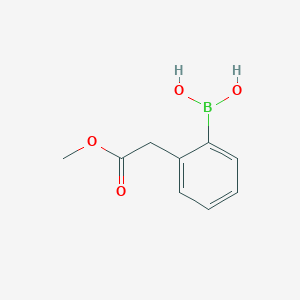
7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by the introduction of the bromophenyl group via a bromination reaction. The final step involves the coupling of the oxadiazole intermediate with a chromenone derivative under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromophenyl group and oxadiazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The chromenone structure may also contribute to the compound’s overall biological activity by interacting with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-((5-Phenyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
7-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one: Contains a chlorine substituent instead of bromine, leading to different chemical and biological properties.
7-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one: The fluorine substituent can influence the compound’s stability and reactivity.
Uniqueness
The presence of the bromophenyl group in 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from similar compounds with different halogen substituents.
Propriétés
Formule moléculaire |
C18H11BrN2O4 |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
7-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C18H11BrN2O4/c19-14-4-2-1-3-13(14)18-21-20-16(25-18)10-23-12-7-5-11-6-8-17(22)24-15(11)9-12/h1-9H,10H2 |
Clé InChI |
XKTDCSNRKCIWRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B12511580.png)
![4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12511582.png)

![3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
![13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12511596.png)
![N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide](/img/structure/B12511602.png)
![(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)


![3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid](/img/structure/B12511633.png)
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511639.png)
